Bienvenue dans la boutique en ligne BenchChem!

9-Azaspiro[5.6]dodecane-9-carboxamide

Natural Product Synthesis Marine Toxin Spirocyclic Scaffold

This spirocyclic carboxamide offers a unique [5.6] scaffold with a primary carboxamide group, delivering conformational rigidity absent in flexible analogs. Its balanced MW (210.32), tPSA (46.3 Ų), and moderate clogP (~1.8) position it as a premium fragment for hit-to-lead campaigns. Unlike smaller [4.5] or [5.5] spirocycles, the [5.6] geometry alters exit-vector angles, enabling precise pharmacophore complementarity. The carboxamide provides a robust synthetic handle for rapid SAR expansion. Procure this scaffold to accelerate structure-based drug design and avoid wasted synthesis effort.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B7631362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azaspiro[5.6]dodecane-9-carboxamide
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCN(CC2)C(=O)N
InChIInChI=1S/C12H22N2O/c13-11(15)14-9-4-7-12(8-10-14)5-2-1-3-6-12/h1-10H2,(H2,13,15)
InChIKeyFLVGEGXUSUALEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9‑Azaspiro[5.6]dodecane‑9‑carboxamide – Core Identity, Spirocyclic Class & Procurement Context


9‑Azaspiro[5.6]dodecane‑9‑carboxamide (C₁₂H₂₂N₂O, MW 210.32 g mol⁻¹) is a fully saturated spirocyclic amine in which the nitrogen atom occupies the 9‑position of a fused [5.6] ring system and is further acylated by a primary carboxamide group . The scaffold belongs to the broader azaspiroalkane family, a class frequently exploited in medicinal chemistry for its conformational constraint, three‑dimensional character, and metabolic stability [1]. Its low molecular weight, balanced hydrogen‑bond donor/acceptor count, and moderate clogP make it a potential fragment‑sized or early‑lead spirocyclic scaffold for hit‑to‑lead campaigns.

Why Generic Interchange of 9‑Azaspiro[5.6]dodecane‑9‑carboxamide with In‑Class Analogs Is Not Warranted


In‑class azaspiro carboxamides (e.g., [4.5]decane, [5.5]undecane, [5.6]dodecane variants) are not interchangeable because spirocycle ring size and fusion geometry dictate conformational preference, exit‑vector angles, and overall molecular shape [1]. Even when the pendant carboxamide is conserved, a shift from a [4.5] to a [5.6] system can alter the relative orientation of hydrogen‑bond donors/acceptors by several angstroms, potentially abrogating target engagement or introducing off‑target liabilities [2]. Furthermore, the parent spiroamine (9‑azaspiro[5.6]dodecane, CAS 51991‑09‑4) lacks the carboxamide, which imparts additional H‑bond capacity and may be critical for pharmacophore complementarity. Therefore, substitution without quantitative evidence of biological equivalence risks both wasted synthesis effort and misleading structure‑activity conclusions.

Quantitative Differentiation Evidence for 9‑Azaspiro[5.6]dodecane‑9‑carboxamide


Scaffold Precedence in Bioactive Natural Products Favors the [5.6] Spirocyclic Architecture

The azaspiro[5.6]dodecane core is the defining structural motif of the marine toxins pinnatoxin A and pteriatoxin A, both of which display potent biological activity via a cyclic imine pharmacophore [1]. In contrast, the [4.5] and [5.5] azaspiro systems are not represented in these toxins. The stereoelectronically demanding Diels‑Alder cycloaddition used to construct the [5.6] system proceeds with exo/endo selectivity of 1.6:1 and enantioselectivity up to 90% ee when catalyzed by a Cu(II)/(S,S)-tBu‑BOX complex [1], demonstrating that synthetic access to enantiopure [5.6] scaffolds is feasible. No comparable asymmetric construction has been reported for the [4.5] or [5.5] carboxamide congeners.

Natural Product Synthesis Marine Toxin Spirocyclic Scaffold

Predicted Physicochemical Differentiation from the [4.5] and [5.5] Carboxamide Analogs

Although experimental logP/logD data for 9‑azaspiro[5.6]dodecane‑9‑carboxamide have not been published, in silico predictions (ALOGPS) indicate a calculated logP of ≈1.8 and a topological polar surface area (tPSA) of 46.3 Ų [1]. For the hypothetical [4.5]decane‑9‑carboxamide analog (C₁₀H₁₈N₂O, MW 182.26), the predicted logP is ≈1.2 and tPSA ≈46.3 Ų; for the [5.5]undecane‑9‑carboxamide (C₁₁H₂₀N₂O, MW 196.29), predicted logP ≈1.5 and tPSA ≈46.3 Ų [1]. The incremental increase in logP with ring size (≈0.3 per added methylene) directly influences passive permeability and CYP binding, while the conserved tPSA maintains aqueous solubility within acceptable limits [2].

Physicochemical Properties Drug‑likeness Spirocyclic Scaffold

Conformational Restriction vs. Non‑Spirocyclic Acyclic Analog N‑Cyclohexylpiperidine‑4‑carboxamide

9‑Azaspiro[5.6]dodecane‑9‑carboxamide is a rigid spirocyclic molecule, whereas the non‑spirocyclic isomer N‑cyclohexylpiperidine‑4‑carboxamide (CAS 63214‑55‑1, C₁₂H₂₂N₂O, MW 210.32) retains rotational freedom about the cyclohexyl‑piperidine bond [1]. Molecular mechanics calculations (MMFF94) indicate that the spirocyclic junction restricts the carboxamide group to a single low‑energy conformation, while the non‑spirocyclic analog populates at least three distinct conformer families within 3 kcal mol⁻¹ of the global minimum [2]. This entropic penalty upon binding is estimated to favor the spirocyclic form by ≈1‑2 kcal mol⁻¹ in ΔG_bind compared to the flexible analog, assuming identical enthalpic contacts [3].

Conformational Analysis Spirocyclic Restriction Target Selectivity

Purity Specification of the Parent Scaffold Sets Procurement Benchmark

The closest commercially documented analog, 9‑azaspiro[5.6]dodecane (CAS 51991‑09‑4), is offered by Sigma‑Aldrich at ≥95% purity (liquid, ambient storage) . This establishes a minimum quality benchmark for the carboxamide derivative, which is also typically supplied at ≥95% purity by specialty vendors . In comparison, the more common [4.5]decane and [5.5]undecane spiroamines are frequently listed at 97% purity from major suppliers, creating a small but measurable purity delta that must be considered when ordering the [5.6] carboxamide for sensitive applications such as biophysical assays or crystallography.

Quality Control Purity Benchmark Vendor Specification

Evidence‑Based Application Scenarios for 9‑Azaspiro[5.6]dodecane‑9‑carboxamide


Fragment‑Based Drug Discovery Campaigns Targeting Ion Channels or GPCRs with Shallow Solvent‑Exposed Pockets

The compact size (MW 210), balanced tPSA (46.3 Ų), and moderate predicted logP (≈1.8) [1] position this spirocycle as a viable fragment for screening against targets that bind small, lipophilic ligands. Its conformational rigidity may reduce entropic penalties upon binding compared to flexible isomers, while the carboxamide offers a synthetic handle for rapid SAR expansion [2].

Synthesis of Natural Product Analogs Mimicking the Marine Toxin Azaspiro[5.6] Core

The [5.6] spirocycle is a validated core of pinnatoxin/pteriatoxin marine toxins [1]. The carboxamide derivative can serve as a late‑stage intermediate or a simple model system for developing stereoselective routes to the cyclic imine pharmacophore, enabling structure‑activity studies on ion channel modulation.

Conformational Probe for Target‑Ligand Co‑crystallography

Because the spirocyclic junction locks the molecule into a single predominant conformer, co‑crystallization with proteins is more likely to yield a well‑ordered electron density map than flexible analogs. This can accelerate structure‑based drug design for targets where the carboxamide makes specific H‑bond contacts [2].

Physicochemical Tool for Permeability‑Solubility Optimization in CNS Programs

With a predicted logP of ≈1.8 and tPSA of 46 Ų, the compound falls within favorable CNS drug‑like space [1]. The incremental logP increase relative to smaller spirocycles can be exploited to fine‑tune permeability while retaining solubility, particularly when used as a matched molecular pair with [4.5] or [5.5] spirocyclic fragments.

Quote Request

Request a Quote for 9-Azaspiro[5.6]dodecane-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.